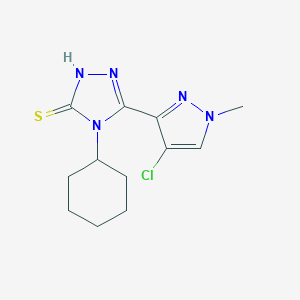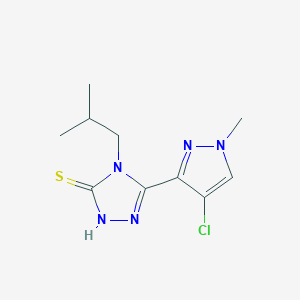![molecular formula C13H11N5O3 B279943 N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide, commonly known as MT 63-78, is a compound that has been of interest to the scientific community due to its potential applications in various fields.
Wirkmechanismus
MT 63-78 works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It also has anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MT 63-78 has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also has anti-inflammatory effects, which may help reduce inflammation in neurodegenerative diseases. MT 63-78 has been shown to improve cognitive function in animal models of Alzheimer's disease, and may have potential as a treatment for other neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MT 63-78 has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. It has also been shown to be effective in vitro and in vivo, which makes it a promising candidate for further research. However, there are also limitations to using MT 63-78 in lab experiments. It has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on MT 63-78. One area of interest is its potential use in combination with other drugs for cancer treatment. It may also be useful in combination with other neuroprotective agents for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its safety and efficacy in humans. Overall, MT 63-78 shows promise as a potential treatment for cancer and neurodegenerative diseases, and further research is warranted to explore its full potential.
Synthesemethoden
MT 63-78 can be synthesized using a multi-step process that involves the reaction of 3-methoxy-5-nitrobenzaldehyde with tetrazole, followed by reduction and cyclization to form the final product. The synthesis method has been optimized to yield high purity and yield of MT 63-78.
Wissenschaftliche Forschungsanwendungen
MT 63-78 has been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in animal studies. MT 63-78 has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and may help prevent the progression of these diseases.
Eigenschaften
Molekularformel |
C13H11N5O3 |
|---|---|
Molekulargewicht |
285.26 g/mol |
IUPAC-Name |
N-[3-methoxy-5-(tetrazol-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H11N5O3/c1-20-11-6-9(15-13(19)12-3-2-4-21-12)5-10(7-11)18-8-14-16-17-18/h2-8H,1H3,(H,15,19) |
InChI-Schlüssel |
LAUVUCCLBJVMAI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=CO2)N3C=NN=N3 |
Kanonische SMILES |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B279861.png)
![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279872.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B279873.png)

![(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B279875.png)

![4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279878.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2-{4-nitro-1H-pyrazol-1-yl}acetamide](/img/structure/B279884.png)